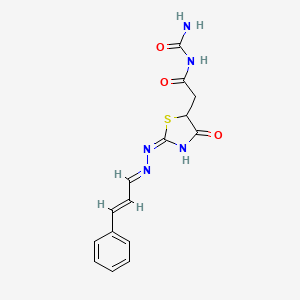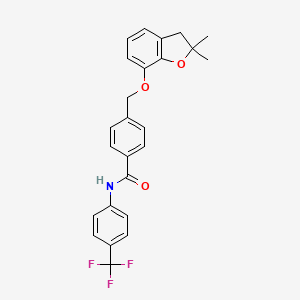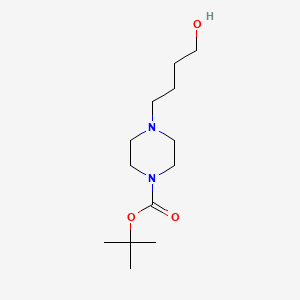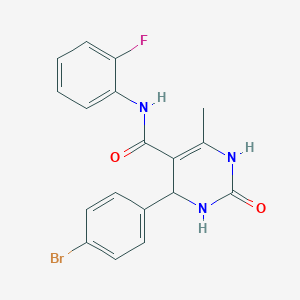
2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile
概要
説明
The compound “2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile” is an organic compound containing a sulfonyl group attached to a 4-chlorophenyl group, a nitrile group, and a thiopropene group with two methyl substituents. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 4-chlorophenyl sulfonyl chloride with a 3,3-dimethylthioprop-2-ene derivative that has a nucleophilic site for the sulfonyl chloride to attach. The nitrile group could then be introduced through a suitable reaction, possibly involving a cyanide source .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The sulfonyl group is typically planar, and the phenyl ring it’s attached to would also be planar. The thiopropene group could potentially introduce some non-planarity into the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitrile group could undergo reactions typical of nitriles, such as hydrolysis to give a carboxylic acid. The sulfonyl group is typically quite stable but can participate in certain reactions under the right conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and nitrile groups could influence its solubility in different solvents .科学的研究の応用
For more information, you can refer to the product details from Sigma-Aldrich . Additionally, a recent study on valine-derived compounds containing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety might provide further insights . Avantor also offers resources for chromatography and mass spectrometry applications .
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its properties and potential applications. If it shows promising activity in biological assays, for example, it could be further developed as a drug . If it has interesting physical or chemical properties, it could find uses in materials science or other fields .
特性
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S3/c1-16-11(17-2)10(7-13)18(14,15)9-5-3-8(12)4-6-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYSUGVEOXARQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)S(=O)(=O)C1=CC=C(C=C1)Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)


![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2681654.png)






![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2681667.png)
![2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B2681670.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2681673.png)